molecular formula C15H15FN2S B5681368 N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea

N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea

Cat. No.: B5681368
M. Wt: 274.4 g/mol
InChI Key: WPIDNZDQIFQMAS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N’-(4-fluorophenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a thiourea group bonded to two aromatic rings, one substituted with methyl groups and the other with a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N’-(4-fluorophenyl)thiourea typically involves the reaction of 2,4-dimethylaniline with 4-fluoroaniline in the presence of a thiocyanate source, such as ammonium thiocyanate. The reaction is usually carried out in a polar solvent like ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

2,4-dimethylaniline+4-fluoroaniline+thiocyanate sourceN-(2,4-dimethylphenyl)-N’-(4-fluorophenyl)thiourea\text{2,4-dimethylaniline} + \text{4-fluoroaniline} + \text{thiocyanate source} \rightarrow \text{N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea} 2,4-dimethylaniline+4-fluoroaniline+thiocyanate source→N-(2,4-dimethylphenyl)-N’-(4-fluorophenyl)thiourea

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N’-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Potential use as an inhibitor in enzymatic studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N’-(4-fluorophenyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The thiourea group can form hydrogen bonds with active site residues, while the aromatic rings may engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-fluorophenylthiourea
  • N-(2,4-dimethylphenyl)-N’-phenylthiourea
  • N-(2,4-dimethylphenyl)-N’-(4-chlorophenyl)thiourea

Uniqueness

N-(2,4-dimethylphenyl)-N’-(4-fluorophenyl)thiourea is unique due to the presence of both methyl and fluorine substituents on the aromatic rings. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other thiourea derivatives.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2S/c1-10-3-8-14(11(2)9-10)18-15(19)17-13-6-4-12(16)5-7-13/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIDNZDQIFQMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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